molecular formula C12H16Cl2N2 B13787695 Acetophenone,2,2-bis(2-chloroethyl)hydrazone

Acetophenone,2,2-bis(2-chloroethyl)hydrazone

Cat. No.: B13787695
M. Wt: 259.17 g/mol
InChI Key: MGMOZLMVTHGLLV-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetophenone,2,2-bis(2-chloroethyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazones typically involves the reaction of hydrazine with aldehydes or ketones. For Acetophenone,2,2-bis(2-chloroethyl)hydrazone, the synthesis can be achieved by reacting acetophenone with 2,2-bis(2-chloroethyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the hydrazone.

Industrial Production Methods

Industrial production of hydrazones, including this compound, often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in industrial processes include ethanol, methanol, and other organic solvents. The reaction temperature and time are carefully controlled to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Acetophenone,2,2-bis(2-chloroethyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding hydrazine derivative.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: The major products are oxides of the original compound.

    Reduction: The major products are hydrazine derivatives.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Acetophenone,2,2-bis(2-chloroethyl)hydrazone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial and antitubercular activities.

    Medicine: Research has shown that hydrazone derivatives have potential therapeutic applications, including anticancer and antiviral activities.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetophenone,2,2-bis(2-chloroethyl)hydrazone involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Hydrazones: Compounds such as (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol and other hydrazone derivatives.

    Quinazolines: Compounds like quinazolin-4(3H)-ones, which have similar biological activities.

Uniqueness

Acetophenone,2,2-bis(2-chloroethyl)hydrazone is unique due to its specific chemical structure, which includes the 2,2-bis(2-chloroethyl) substituent. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16Cl2N2

Molecular Weight

259.17 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[(E)-1-phenylethylideneamino]ethanamine

InChI

InChI=1S/C12H16Cl2N2/c1-11(12-5-3-2-4-6-12)15-16(9-7-13)10-8-14/h2-6H,7-10H2,1H3/b15-11+

InChI Key

MGMOZLMVTHGLLV-RVDMUPIBSA-N

Isomeric SMILES

C/C(=N\N(CCCl)CCCl)/C1=CC=CC=C1

Canonical SMILES

CC(=NN(CCCl)CCCl)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.